molecular formula C19H34N4O3 B2786720 N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 953137-75-2

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide

カタログ番号 B2786720
CAS番号: 953137-75-2
分子量: 366.506
InChIキー: QGIVDSWHYAGQHR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide, also known as CX-5461, is a small molecule inhibitor that has shown potential as an anti-cancer agent. CX-5461 was first synthesized in 2006 by scientists at the University of Queensland, Australia. Since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential applications in cancer treatment.

作用機序

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide selectively inhibits RNA polymerase I (Pol I), which is responsible for the transcription of ribosomal RNA (rRNA). This inhibition leads to the disruption of ribosome biogenesis, which in turn leads to the activation of the p53 pathway and subsequent cell death. N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to traditional chemotherapy drugs.
Biochemical and Physiological Effects:
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide has been shown to have a number of biochemical and physiological effects. It selectively inhibits RNA polymerase I (Pol I), which leads to the disruption of ribosome biogenesis and subsequent activation of the p53 pathway. This activation leads to cell death in cancer cells. N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to traditional chemotherapy drugs.

実験室実験の利点と制限

The advantages of using N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide in lab experiments include its selectivity for RNA polymerase I (Pol I), its ability to disrupt ribosome biogenesis, and its effectiveness against a wide range of cancer cell lines. However, there are also limitations to using N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide in lab experiments. These include the complexity of the synthesis process, the need for specialized equipment and expertise, and the potential for off-target effects.

将来の方向性

There are several potential future directions for research on N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide. These include:
1. Further studies to understand the molecular mechanisms of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide's action.
2. Clinical trials to test the effectiveness of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide in treating various types of cancer.
3. Development of new N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide derivatives with improved pharmacokinetic properties.
4. Studies to investigate the potential use of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide in combination with other cancer treatments.
5. Development of new screening methods to identify other compounds that selectively inhibit RNA polymerase I (Pol I).
Conclusion:
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a small molecule inhibitor that has shown potential as an anti-cancer agent. It selectively inhibits RNA polymerase I (Pol I), which leads to the disruption of ribosome biogenesis and subsequent activation of the p53 pathway. N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to traditional chemotherapy drugs. Further research is needed to fully understand the molecular mechanisms of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide's action and to explore its potential as a cancer treatment.

合成法

The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide involves several steps. The first step involves the reaction of cyclopentylpiperidine with 4-chlorobenzaldehyde to form an intermediate compound. The intermediate compound is then reacted with morpholine to form the final product, N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide. The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a complex process that requires specialized equipment and expertise.

科学的研究の応用

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide has been the subject of numerous scientific studies aimed at understanding its potential applications in cancer treatment. It has been shown to selectively inhibit RNA polymerase I (Pol I), which is responsible for the transcription of ribosomal RNA (rRNA). This inhibition leads to the disruption of ribosome biogenesis, which in turn leads to the activation of the p53 pathway and subsequent cell death. N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to traditional chemotherapy drugs.

特性

IUPAC Name

N'-[(1-cyclopentylpiperidin-4-yl)methyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N4O3/c24-18(20-7-10-22-11-13-26-14-12-22)19(25)21-15-16-5-8-23(9-6-16)17-3-1-2-4-17/h16-17H,1-15H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIVDSWHYAGQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。